

Progesterone-13C2: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Progesterone-13c2

Cat. No.: B15141739

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Progesterone-13C2**, a stable isotope-labeled form of progesterone. This document is intended for use by researchers, scientists, and professionals in drug development who utilize labeled compounds for quantitative analysis and metabolic studies.

Core Data Presentation

Quantitative data for **Progesterone-13C2** is summarized in the table below for easy reference and comparison.

Parameter	Value	Reference
CAS Number	82938-07-6	[1]
Molecular Weight	316.45 g/mol	
Molecular Formula	C ₁₉ ¹³ C ₂ H ₃₀ O ₂	
Synonyms	Pregn-4-ene-3,20-dione-13C2	[2]

Experimental Protocol: Quantification of Progesterone in Human Serum using Isotope

Dilution LC/MS/MS

Progesterone-13C2 is frequently utilized as an internal standard in quantitative assays for the determination of endogenous progesterone levels in biological matrices. The following is a detailed methodology for the analysis of progesterone in human serum by Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS).[3]

1. Sample Preparation:

- To a 4g aliquot of human serum, a known amount of **Progesterone-13C2** is added to achieve an approximate 1:1 ratio of analyte to internal standard.
- For calibration, varying known amounts of unlabeled progesterone (e.g., 2.146, 8.880, and 24.089 ng/g) are added to separate aliquots.
- The samples are allowed to equilibrate for at least 30 minutes to ensure complete mixing of the internal standard with the endogenous analyte. For convenience, a 1-hour equilibration time is often used.[3]

2. Liquid Chromatography (LC) Parameters:

- LC System: Agilent 1100 Series or equivalent.[3]
- Column: Zorbax Eclipse XDB-C18.[3]
- Flow Rate: 0.25 mL/min.[3]
- Column Temperature: 30 °C.[3]
- Autosampler Temperature: 10 °C.[3]

3. Mass Spectrometry (MS/MS) Parameters:

- Mass Spectrometer: Applied Biosystems API 4000 or equivalent.[3]
- Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[3]
- Scan Type: Multiple Reaction Monitoring (MRM).[3]

- MRM Transitions:
 - Progesterone: m/z 315.2 \rightarrow 97.1.[3]
 - **Progesterone-13C2**: m/z 317.1 \rightarrow 99.1.[3]
- Dwell Time: 0.25 s for each transition.[3]
- Gas Settings:
 - Curtain Gas (Nitrogen): 35 psi.[3]
 - Collision Gas (Nitrogen): 5 psi.[3]
 - Ion Source Gas 1 (Air): 70 psi.[3]
 - Ion Source Gas 2 (Air): 70 psi.[3]

4. Data Analysis:

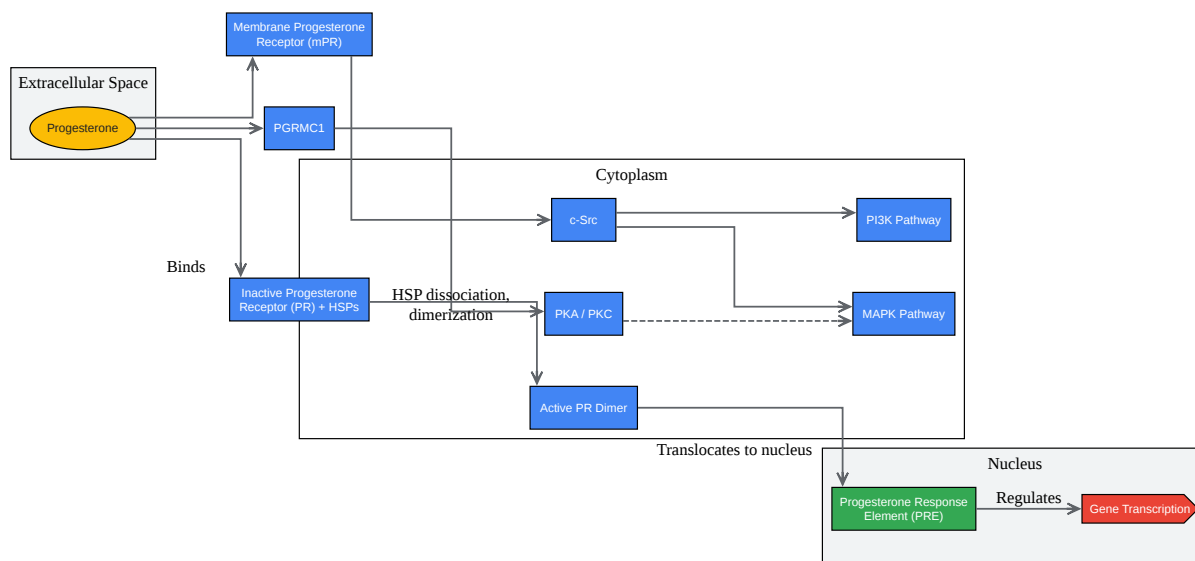
- The concentration of progesterone in the serum samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve generated from the standards with known progesterone concentrations.

Progesterone Signaling and Metabolism

Progesterone, a crucial steroid hormone, exerts its biological effects through various signaling pathways and is subject to extensive metabolism.

Progesterone Signaling Pathway

Progesterone's effects are primarily mediated by intracellular progesterone receptors (PRs), which act as ligand-activated transcription factors.[4] However, "non-classical" signaling pathways involving membrane-associated receptors and rapid cytoplasmic signaling cascades also play a significant role.[5][6]



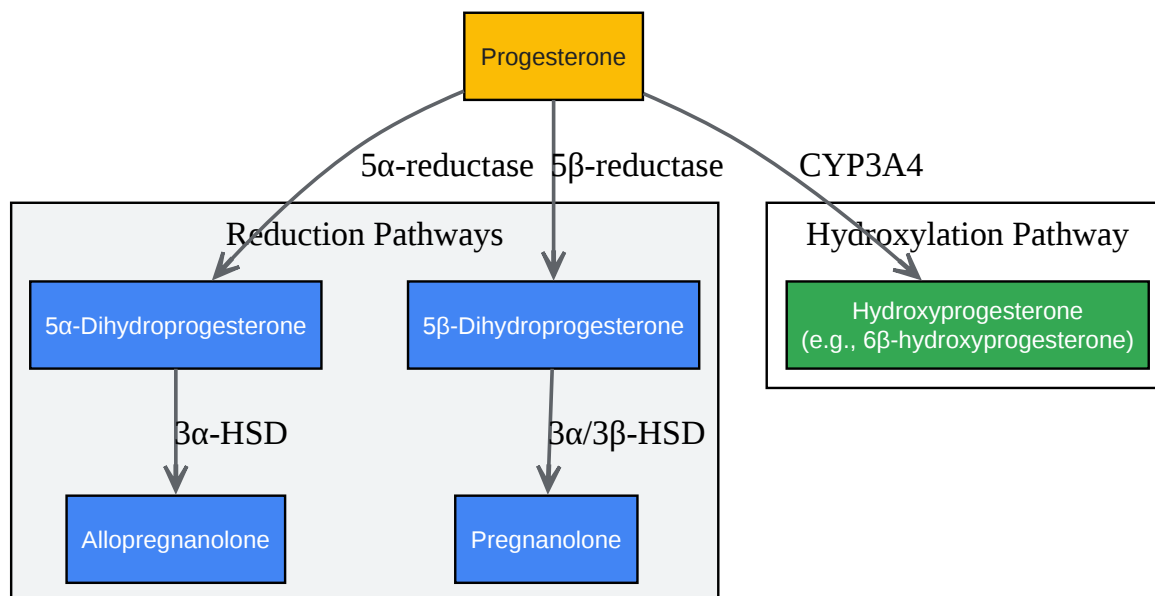
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Caption: Progesterone signaling pathways, including classical nuclear and non-classical membrane-initiated pathways.

Progesterone Metabolism

Progesterone undergoes extensive metabolism primarily in the liver. The major metabolic pathway involves reduction by 5α -reductase and 5β -reductase, followed by further reduction by

hydroxysteroid dehydrogenases.[7] Cytochrome P450 enzymes, particularly CYP3A4, also play a role in progesterone hydroxylation.[7]



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